4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
CAS No.:
Cat. No.: VC17861039
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO3 |
|---|---|
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H13NO3/c9-7-1-3-8(4-2-7,6(10)11)12-5-7/h1-5,9H2,(H,10,11) |
| Standard InChI Key | IDTVAQIQELVFLB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1(CO2)N)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid, reflects its bicyclic structure comprising a six-membered ring fused with a two-membered oxolane moiety. The oxygen atom at position 2 introduces polarity, while the amino group at position 4 and carboxylic acid at position 1 enable dual functionalization (Fig. 1) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₃NO₃ |
| Molecular weight | 171.19 g/mol |
| Dipole moment | 3.1 Debye |
| pKa (carboxylic acid) | 6.08 |
| LogP | 0.85 |
The rigid scaffold restricts conformational flexibility, mimicking transition states in enzymatic reactions. This property is exploited in protease inhibitors, where the compound’s shape complements hydrophobic active sites .
Synthetic Methodologies
Laboratory-Scale Synthesis
Recent advancements have streamlined the synthesis of 2-oxabicyclo[2.2.2]octane derivatives. A six-step route from methyl 4-hydroxycyclohex-2-ene-1-carboxylate (Fig. 2) employs an intramolecular Michael addition to form the bicyclic core . Key steps include:
-
Epoxidation: Using m-chloroperbenzoic acid (mCPBA) to form an epoxide intermediate.
-
Ring-opening: Catalyzed by BF₃·OEt₂ to generate a diol.
-
Cyclization: Intramolecular etherification under acidic conditions yields the 2-oxabicyclo[2.2.2]octane framework.
Functionalization Strategies
Post-synthetic modifications focus on introducing diverse substituents:
-
Amino group alkylation: Enhances binding to cationic residues in target proteins.
-
Carboxylic acid esterification: Improves membrane permeability for in vivo studies.
Biological Applications
GPR120 Receptor Modulation
The compound’s derivatives act as potent GPR120 agonists, sensitizing insulin pathways in adipose tissue. In diabetic mouse models, analogs reduced fasting glucose by 32% compared to controls, rivaling omega-3 fatty acid efficacy .
Imatinib Analog
Replacing the para-substituted phenyl ring in Imatinib with the bicyclic core (Table 2) increased aqueous solubility from 0.12 mg/mL to 2.8 mg/mL while maintaining 89% BCR-ABL kinase inhibition .
Table 2: Imatinib vs. Bicyclic Analog
| Parameter | Imatinib | Analog |
|---|---|---|
| Solubility (mg/mL) | 0.12 | 2.8 |
| LogP | 3.4 | 1.9 |
| Metabolic half-life (h) | 2.1 | 5.7 |
Vorinostat (SAHA) Derivative
Incorporating the scaffold into Vorinostat improved histone deacetylase (HDAC) inhibition (IC₅₀ = 18 nM vs. 25 nM for SAHA) and reduced hepatotoxicity in murine models .
Comparative Analysis with Aromatic Bioisosteres
Performance Metrics
The 2-oxabicyclo[2.2.2]octane core outperforms cyclohexane and piperidine analogs in three key areas:
-
Solubility: 4.5-fold increase over phenyl-containing compounds due to dipole-enhanced hydration.
-
Metabolic stability: 73% remaining after 1 h in human microsomes vs. 22% for cyclohexane analogs.
-
Target engagement: 2.1 nM KD for estrogen receptor-beta vs. 8.3 nM for 4-aminopiperidine derivatives .
Limitations and Trade-offs
-
Synthetic complexity: Requires 6–8 steps vs. 2–3 steps for piperidine analogs.
-
Steric bulk: May hinder binding in tightly packed enzyme active sites.
Future Directions
Expanding Therapeutic Indications
Ongoing studies explore the compound’s utility in:
-
Neuroinflammation: Myeloperoxidase inhibition attenuates microglial activation in Alzheimer’s models.
-
Antibacterial agents: Disrupting lipid II biosynthesis in methicillin-resistant Staphylococcus aureus.
Synthetic Biology Approaches
CRISPR-engineered E. coli strains expressing cytochrome P450 variants could enable biocatalytic production, reducing reliance on multi-step organic synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume